REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[N:5][C:6]([C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([O:13]C)=[O:12])=[CH:7][CH:8]=1.[OH-].[Na+]>>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[N:5][C:6]([C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[C:11]([OH:13])=[O:12])=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
methyl 3-trifluoromethylpyridine-6-ylbenzoate
|
Quantity
|
791 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=NC(=CC1)C1=C(C(=O)OC)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was treated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=NC(=CC1)C1=C(C(=O)O)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 546 mg | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |